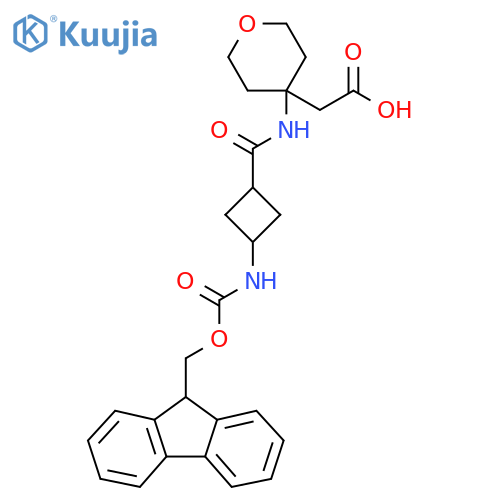Cas no 2171223-81-5 (2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid)

2171223-81-5 structure
商品名:2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid
- 2-{4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
- EN300-1532062
- EN300-1532132
- 2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
- 2171211-90-6
- 2171851-88-8
- 2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid
- 2171223-81-5
- EN300-1531839
-
- インチ: 1S/C27H30N2O6/c30-24(31)15-27(9-11-34-12-10-27)29-25(32)17-13-18(14-17)28-26(33)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,17-18,23H,9-16H2,(H,28,33)(H,29,32)(H,30,31)
- InChIKey: JEESMIGHONYNBR-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC(=O)O)(CC1)NC(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 478.21038668g/mol
- どういたいしつりょう: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 769
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1531839-500mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1531839-2.5g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 2.5g |
$6602.0 | 2023-07-10 | ||
| Enamine | EN300-1531839-5000mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1531839-1000mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1531839-1.0g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1531839-0.5g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1531839-5.0g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 5.0g |
$9769.0 | 2023-07-10 | ||
| Enamine | EN300-1531839-0.25g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1531839-10000mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1531839-2500mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-4-yl}acetic acid |
2171223-81-5 | 2500mg |
$6602.0 | 2023-09-26 |
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid 関連文献
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
2171223-81-5 (2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-4-yl}acetic acid) 関連製品
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 857369-11-0(2-Oxoethanethioamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
